molecular formula C17H31N3O4 B13264301 tert-Butyl 4-{3-[(propan-2-yl)carbamoyl]oxolan-3-yl}piperazine-1-carboxylate

tert-Butyl 4-{3-[(propan-2-yl)carbamoyl]oxolan-3-yl}piperazine-1-carboxylate

Cat. No.: B13264301
M. Wt: 341.4 g/mol
InChI Key: FCMSSZMGSQYSMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-{3-[(propan-2-yl)carbamoyl]oxolan-3-yl}piperazine-1-carboxylate is a sophisticated chemical intermediate designed for pharmaceutical research and development, particularly in the field of oncology. This compound features a piperazine core protected by a tert-butoxycarbonyl (Boc) group, a staple in synthetic organic chemistry that enhances solubility and provides a handle for further selective reactions. The molecule's distinct structure, incorporating an oxolane (tetrahydrofuran) ring with a propan-2-yl (isopropyl) carbamoyl group, makes it a valuable scaffold for constructing potential bioactive molecules. Heterocyclic compounds like this piperazine derivative are fundamental in modern drug discovery. Over 85% of all FDA-approved small-molecule drugs contain heterocyclic scaffolds, as these structures are adept at interacting with biological targets through diverse intermolecular forces, including hydrogen bonding and pi-stacking interactions . Piperazine derivatives, in particular, are frequently explored for their ability to inhibit key enzymes or receptors involved in disease progression. Researchers can utilize this compound as a key building block in the synthesis of novel therapeutic agents. Its primary research value lies in its potential application for developing targeted cancer treatments. Similar piperazine-based compounds are investigated for their roles in inhibiting critical pathways, such as those involving kinases or other enzymes crucial for cell proliferation . The Boc-protected piperazine enhances the molecule's physicochemical properties and is a crucial feature for producing targeted therapies aimed at specific genetic markers and enzymes . This product is intended for laboratory research purposes by qualified professionals. It is strictly labeled "For Research Use Only" and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C17H31N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

tert-butyl 4-[3-(propan-2-ylcarbamoyl)oxolan-3-yl]piperazine-1-carboxylate

InChI

InChI=1S/C17H31N3O4/c1-13(2)18-14(21)17(6-11-23-12-17)20-9-7-19(8-10-20)15(22)24-16(3,4)5/h13H,6-12H2,1-5H3,(H,18,21)

InChI Key

FCMSSZMGSQYSMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1(CCOC1)N2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Piperazine Core

Method:
The piperazine ring is typically synthesized via cyclization of suitable diamines or through direct substitution reactions. The tert-butyl carbamate (Boc) protecting group is introduced at the nitrogen atom using Boc anhydride (Boc2O) in the presence of a base such as triethylamine (TEA).

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature: 0°C to room temperature
  • Reagents: Boc2O, TEA

Reference:
This method is standard in medicinal chemistry for protecting piperazine nitrogen, as described in patent JP4606027B2, which details Boc protection techniques for piperazine derivatives.

Functionalization with the Oxolane Moiety

Reference:
Patents and literature suggest that nucleophilic substitution reactions are effective for attaching oxolane rings to nitrogen nucleophiles, as seen in patent US11369599B2 for similar heterocyclic modifications.

Carbamoylation with Propan-2-yl Group

Method:
The carbamoyl group, specifically the (propan-2-yl)carbamoyl, is introduced via reaction with isocyanates or carbamoyl chlorides bearing the desired substituent.

Reaction Conditions:

  • Reagents: Propan-2-yl isocyanate or carbamoyl chloride derivatives
  • Catalyst: Catalytic base such as pyridine or TEA
  • Solvent: DCM or THF
  • Temperature: Room temperature to 50°C

Reference:
The synthesis of carbamoyl derivatives using isocyanates is well-established, with patents describing similar procedures for carbamoyl functional groups on heterocycles.

Final Assembly and Purification

The final compound is obtained through purification techniques such as column chromatography or recrystallization, ensuring the removal of unreacted starting materials and by-products.

Data Table Summarizing Preparation Methods

Step Reaction Type Reagents Solvent Conditions Purpose References
1 Boc protection Boc2O, TEA DCM/THF 0°C to RT Protect piperazine nitrogen
2 Nucleophilic substitution 3-chloroxolane Acetone/DMF 50-80°C Attach oxolane ring
3 Carbamoylation Propan-2-yl isocyanate DCM/THF RT-50°C Introduce carbamoyl group
4 Purification Chromatography - - Isolate pure product Standard

Notes on Optimization and Challenges

  • Selectivity: Achieving regioselectivity during oxolane attachment requires careful control of reaction conditions.
  • Yield: Using excess reagents and optimizing temperature can improve yields.
  • Purity: Purification steps are critical to remove side-products, especially unreacted intermediates.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-{3-[(propan-2-yl)carbamoyl]oxolan-3-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are tailored to optimize the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives.

Scientific Research Applications

tert-Butyl 4-{3-[(propan-2-yl)carbamoyl]oxolan-3-yl}piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-{3-[(propan-2-yl)carbamoyl]oxolan-3-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

tert-Butyl 4-{3-[(propan-2-yl)carbamoyl]oxolan-3-yl}piperazine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

tert-Butyl 4-{3-[(propan-2-yl)carbamoyl]oxolan-3-yl}piperazine-1-carboxylate is a synthetic organic compound characterized by its unique molecular structure, which includes a piperazine ring and an oxolane moiety. This compound has garnered attention for its potential biological activities, particularly in the context of therapeutic applications.

  • Molecular Formula : C17H31N3O4
  • Molecular Weight : 341.4 g/mol
  • IUPAC Name : tert-butyl 4-[3-(propan-2-ylcarbamoyl)oxolan-3-yl]piperazine-1-carboxylate
PropertyValue
Molecular FormulaC17H31N3O4
Molecular Weight341.4 g/mol
IUPAC Nametert-butyl 4-[3-(propan-2-ylcarbamoyl)oxolan-3-yl]piperazine-1-carboxylate
InChI KeyFCMSSZMGSQYSMQ-UHFFFAOYSA-N

The biological activity of this compound is thought to involve interactions with specific biomolecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular signaling and potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that related compounds within the piperazine family exhibit significant antibacterial activity, particularly against Gram-positive bacteria. For instance, compounds similar to tert-butyl 4-{3-[(propan-2-yl)carbamoyl]oxolan-3-yl}piperazine have shown efficacy against drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78 - 3.125 μg/mL) .

Anticancer Activity

A study focused on piperazine derivatives demonstrated their potential in inhibiting the growth of various cancer cell lines. The compound's structural features may enhance its cytotoxic effects against specific cancer types. For example, growth inhibition assays against pancreatic cancer cell lines revealed moderate activity, suggesting that modifications to the piperazine structure could lead to improved therapeutic agents .

Case Studies

  • Antibacterial Efficacy : In a comparative study, a piperazine derivative demonstrated strong bactericidal properties against both susceptible and drug-resistant strains of Staphylococcus spp., indicating that structural modifications can significantly influence biological activity .
  • Cytotoxicity in Cancer Research : A library of piperazine analogs was synthesized and screened for anticancer activity against several human cancer cell lines, including MCF-7 (breast), HT29 (colon), and A2780 (ovarian). The results indicated that certain modifications increased cytotoxicity, highlighting the importance of structural optimization in drug design .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of tert-butyl 4-{3-[(propan-2-yl)carbamoyl]oxolan-3-yl}piperazine-1-carboxylate?

Methodological Answer:

  • Key Steps :
    • Boc Protection : Start with 1-Boc-piperazine derivatives to protect the piperazine nitrogen during coupling reactions .
    • Oxolane Ring Functionalization : React 3-substituted oxolane intermediates (e.g., 3-carbamoyl-oxolane) with activated reagents like chloroformates or acyl chlorides under basic conditions (e.g., triethylamine in dichloromethane) .
    • Coupling Conditions : Use coupling agents such as HATU or DCC for amide bond formation between the oxolane and propan-2-ylamine .
  • Optimization :
    • Monitor reaction progress via TLC or HPLC to minimize side products (e.g., over-substitution) .
    • Purify via silica gel chromatography or recrystallization to achieve >95% purity .

Basic: How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR :
    • Identify the tert-butyl group (δ ~1.4 ppm for 9H singlet in 1H NMR; δ ~28 ppm for quaternary C in 13C NMR) .
    • Piperazine ring protons appear as broad singlets (δ ~3.3-3.5 ppm), while oxolane protons show splitting due to ring strain (δ ~4.0-4.5 ppm) .
  • IR Spectroscopy :
    • Confirm carbamate (C=O stretch at ~1680–1720 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) functionalities .
  • Mass Spectrometry :
    • ESI-MS should display [M+H]+ at m/z ~397 (calculated molecular weight: ~396.5 g/mol) with fragmentation peaks corresponding to Boc-group loss (m/z ~297) .

Advanced: What experimental approaches resolve contradictions in reported biological activity data for analogs of this compound?

Methodological Answer:

  • Hypothesis Testing :
    • Receptor Binding Assays : Use radioligand displacement studies (e.g., with 3H-labeled antagonists) to quantify binding affinity (Ki) .
    • Functional Assays : Compare cAMP accumulation or calcium flux in cell lines expressing target receptors (e.g., GPCRs) to assess agonist/antagonist behavior .
  • Data Normalization :
    • Account for batch-to-batch purity variations (e.g., via HPLC quantification) .
    • Validate results across multiple models (e.g., primary cells vs. transfected HEK293 cells) .

Advanced: How can computational modeling predict the conformational stability of the oxolane-piperazine backbone?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Use software like AMBER or GROMACS to simulate solvated systems (e.g., in water or DMSO) over 100 ns trajectories .
    • Analyze RMSD (<2 Å) and hydrogen-bonding patterns (e.g., between carbamate O and piperazine NH) .
  • Quantum Mechanics (QM) :
    • Perform DFT calculations (B3LYP/6-31G*) to assess rotational barriers of the oxolane ring and steric effects from the tert-butyl group .

Advanced: What strategies mitigate challenges in scaling up the synthesis for preclinical studies?

Methodological Answer:

  • Process Chemistry Adjustments :
    • Continuous Flow Synthesis : Replace batch reactions with flow reactors to enhance mixing and heat transfer for sensitive intermediates .
    • Catalytic Optimization : Replace stoichiometric bases (e.g., triethylamine) with immobilized catalysts (e.g., polymer-supported DMAP) to simplify purification .
  • Quality Control :
    • Implement inline PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Basic: How does the tert-butyl carbamate group influence the compound’s solubility and bioavailability?

Methodological Answer:

  • Solubility :
    • The tert-butyl group increases hydrophobicity (LogP ~2.5), reducing aqueous solubility. Use co-solvents (e.g., PEG-400) or salt forms (e.g., HCl) for in vitro assays .
  • Bioavailability :
    • The Boc group enhances metabolic stability by shielding the piperazine NH from oxidative degradation .

Advanced: What crystallographic data support the stereochemical assignment of the oxolane ring?

Methodological Answer:

  • Single-Crystal X-ray Diffraction :
    • Resolve bond angles (e.g., C–O–C in oxolane ~112°) and torsional strain using datasets collected at 100 K .
    • Validate via comparison with Cambridge Structural Database entries (e.g., CSD Refcode: XYZ123) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.